1,4-Diazaspiro[4.5]decane-2,3-dione
CAS No.: 34879-40-8
Cat. No.: VC15996729
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol
* For research use only. Not for human or veterinary use.
![1,4-Diazaspiro[4.5]decane-2,3-dione - 34879-40-8](/images/structure/VC15996729.png)
Specification
CAS No. | 34879-40-8 |
---|---|
Molecular Formula | C8H12N2O2 |
Molecular Weight | 168.19 g/mol |
IUPAC Name | 1,4-diazaspiro[4.5]decane-2,3-dione |
Standard InChI | InChI=1S/C8H12N2O2/c11-6-7(12)10-8(9-6)4-2-1-3-5-8/h1-5H2,(H,9,11)(H,10,12) |
Standard InChI Key | NAIHIPDHXTWPLI-UHFFFAOYSA-N |
Canonical SMILES | C1CCC2(CC1)NC(=O)C(=O)N2 |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
1,4-Diazaspiro[4.5]decane-2,3-dione features a spiro junction at the 4-position of a decane backbone, where two nitrogen atoms are incorporated into a six-membered ring (1,4-diazaspiro) and a five-membered diketone ring (Figure 1). The spiro arrangement imposes conformational constraints, enhancing stereochemical stability . Key structural parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 168.19 g/mol | |
Exact Mass | 168.09000 | |
Polar Surface Area | 58.20 Ų | |
LogP | 0.55 |
The moderate LogP value suggests balanced lipophilicity, while the polar surface area indicates potential solubility in polar solvents.
Synonyms and Registry
This compound is alternatively named 2,2-pentamethyleneimidazolidine-4,5-dione, reflecting its imidazolidine-dione core fused to a pentamethylene bridge . Its CAS registry number (34879-40-8) ensures unambiguous identification across chemical databases.
Synthesis and Manufacturing
Table 1: Reaction Conditions for Analogous Spiro-Dione Synthesis
Step | Reagents | Molar Ratio | Temperature | Duration |
---|---|---|---|---|
Primary Reaction | Urea, diethyl oxalate, Na, (NH₄)₂CO₃ | 1:1.1–1.3:2:0.5–1 | 25–30°C | 0.5–1 hr |
Secondary Reaction | HCl (conc.) | 2–4 | 25–30°C | 0.5 hr |
Intermediate Reaction | 2-(ethylamino)acetaldehyde, K₃[Fe(CN)₆] | 1.5–2:0.05–0.10 | Room temp. | 20–24 hr |
Purification and Yield
The crude product is concentrated via rotary evaporation, cooled to 10°C to precipitate a white solid, and washed with deionized water. Repeated concentration of the filtrate increases yield, achieving up to 91.95% purity in analogous syntheses .
Physicochemical Properties
Thermal Stability
While melting and boiling points for 1,4-diazaspiro[4.5]decane-2,3-dione remain unreported, its structural analogs exhibit decomposition temperatures above 250°C, suggesting moderate thermal stability .
Solubility and Reactivity
The compound’s diketone moiety confers reactivity toward nucleophiles, enabling functionalization at the carbonyl groups. Its solubility profile is inferred from polar surface area (58.20 Ų), indicating preferential solubility in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .
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